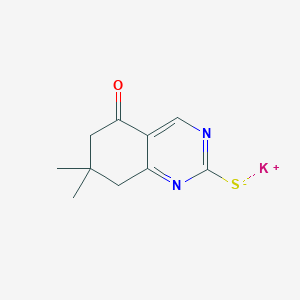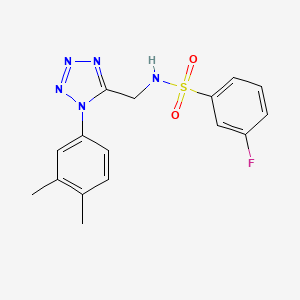![molecular formula C23H28N4O2S B2788028 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-71-7](/img/structure/B2788028.png)
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is an organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-step process. The initial steps include the preparation of the core pyrimido[4,5-b]quinoline structure followed by the introduction of the butylsulfanyl and dimethylamino groups through substitution reactions. Key reagents often include alkyl halides, aromatic amines, and sulfur-based nucleophiles under carefully controlled conditions to ensure the desired product formation.
Industrial Production Methods
While industrial-scale production methods are still being refined, standard approaches often leverage continuous flow reactors to manage reaction kinetics efficiently. The process optimization focuses on ensuring high yields and purity, minimizing by-products and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is known to undergo various reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to produce simpler derivatives, affecting the quinoline moiety.
Substitution: : The compound is prone to nucleophilic aromatic substitution, especially at positions influenced by electron-withdrawing or electron-donating groups.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, hydrazine for reduction, and sodium hydroxide for nucleophilic substitutions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to optimize yields.
Major Products
Oxidation reactions yield sulfoxides and sulfones, while reduction can produce a variety of simpler derivatives. Substitution reactions often result in the replacement of the dimethylamino or butylsulfanyl groups with other nucleophiles.
Applications De Recherche Scientifique
The versatility of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione allows it to be utilized in several areas:
Chemistry: : As a building block in organic synthesis, enabling the development of novel compounds.
Biology: : Investigated for its potential interactions with biological macromolecules and enzymatic systems.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The compound's mechanism of action typically involves its ability to interact with molecular targets such as enzymes, receptors, or DNA. The butylsulfanyl and dimethylamino groups play significant roles in these interactions, affecting binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, receptor binding, and alterations in gene expression.
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as 2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline, 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its distinct substitution pattern that imparts unique physicochemical properties, reactivity, and biological activities.
Similar Compounds
2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline
2-(butylsulfanyl)-5-[4-(hydroxy)phenyl]-tetrahydropyrimido[4,5-b]quinoline
This compound's unique structure endows it with properties that make it highly versatile across multiple disciplines, highlighting its potential for future scientific exploration.
Propriétés
IUPAC Name |
2-butylsulfanyl-5-[4-(dimethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-13-30-23-25-21-20(22(29)26-23)18(14-9-11-15(12-10-14)27(2)3)19-16(24-21)7-6-8-17(19)28/h9-12,18H,4-8,13H2,1-3H3,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAMTRHTRHBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)



![N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2787954.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)
![3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787961.png)




